molecular formula C12H17NO B1275232 2-[(Benzyloxy)methyl]pyrrolidine CAS No. 148562-33-8

2-[(Benzyloxy)methyl]pyrrolidine

Cat. No.: B1275232
CAS No.: 148562-33-8
M. Wt: 191.27 g/mol
InChI Key: WZWVGKAJVSLHAE-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]pyrrolidine is a pyrrolidine derivative featuring a benzyloxy-methyl substituent at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications in stereochemistry and functional groups to tune biological activity or physicochemical properties.

Properties

IUPAC Name

2-(phenylmethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWVGKAJVSLHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291677
Record name 2-[(Phenylmethoxy)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148562-33-8
Record name 2-[(Phenylmethoxy)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148562-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Phenylmethoxy)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzyloxy)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]pyrrolidine involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target molecules. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

The following table summarizes key analogs of 2-[(Benzyloxy)methyl]pyrrolidine, highlighting structural differences and properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Optical Rotation ([α]D20) Source
(2S,3R,4S,5S)-3,4-bis(benzyloxy)-1-benzyloxycarbonyl-2-((benzyloxy)methyl)pyrrolidine (ent-3-epi-13) C₄₃H₄₅NO₅ 667.83 Multiple benzyloxy groups, oct-7-en-1-yl side chain +5.1 (CH₂Cl₂)
(2S,3R,4R,5R)-3,4-bis(benzyloxy)-1-benzyloxycarbonyl-2-((benzyloxy)methyl)pyrrolidine (2-epi-13) C₄₃H₄₅NO₅ 667.83 Stereoisomer of ent-3-epi-13 −4.2 (CH₂Cl₂)
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine C₁₄H₁₉NO₂ 233.31 Acyl group at 2-position N/A
1-Benzyl-2-(2-methoxyphenyl)pyrrolidine C₁₈H₂₁NO 267.37 Benzyl and 2-methoxyphenyl substituents N/A
(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine C₁₈H₂₁NO 267.37 4-Benzylphenoxy-methyl group, R-configuration N/A
Key Observations:

Stereochemical Impact: Compounds such as ent-3-epi-13 and 2-epi-13 demonstrate how stereochemistry alters optical rotation (e.g., +5.1 vs. The R-configuration in (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine may influence receptor binding compared to S-isomers .

Substituent Effects: Benzyloxy vs. Acyl Groups: The replacement of the benzyloxy-methyl group with an acyl group (as in 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine) reduces molecular weight (233.31 vs. ~267–667) and alters hydrophobicity .

Synthetic Approaches: Grubbs II catalyst was used for synthesizing ent-3-epi-13 and 2-epi-13, achieving yields of 64–71% .

Spectroscopic and Analytical Comparisons

  • NMR Data :

    • ent-3-epi-13 and 2-epi-13 show distinct ¹H and ¹³C NMR shifts due to stereochemical differences. For example, coupling constants in the pyrrolidine ring protons vary between diastereomers .
    • The tert-butyldimethylsiloxy group in compounds like (2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)pyrrolidine introduces characteristic deshielding in NMR spectra .
  • Mass Spectrometry :

    • LC-MS data for dual orexin receptor antagonists (e.g., [M+H]+ = 406.17) highlight the utility of mass spectrometry in confirming molecular weights and purity .

Biological Activity

2-[(Benzyloxy)methyl]pyrrolidine, also known as (2R)-2-[(benzyloxy)methyl]pyrrolidine, is a chiral pyrrolidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in drug development and synthesis of bioactive molecules. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}NO
  • Structure : The compound features a five-membered nitrogen-containing heterocycle, which is crucial for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of pharmacological effects:

The biological activity of this compound is attributed to its interaction with various biomolecules:

  • Enzyme Interactions : The compound can influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme involved. This interaction is critical for modulating metabolic pathways and cellular functions.
  • Cellular Effects : The compound may affect cell signaling pathways, gene expression, and overall cellular metabolism. Such interactions can lead to significant changes in cellular behavior, which are essential for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialExhibits potential antibacterial properties against various bacteria types
Asymmetric SynthesisUsed as a chiral auxiliary for synthesizing enantiomerically pure compounds
Drug DevelopmentImportant for the synthesis of bioactive molecules with therapeutic potential

Notable Research

  • A study highlighted the use of pyrrolidine derivatives in developing new methodologies for synthesizing chiral molecules, emphasizing their role in pharmaceutical applications.
  • Another investigation into structurally similar compounds revealed significant antimicrobial activity, indicating that this compound could exhibit similar effects .
  • Research has shown that modifications to the pyrrolidine structure can lead to enhanced biological activity, thereby supporting the exploration of this compound in drug design.

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